molecular formula C13H22O4 B1157900 6,9,10-Trihydroxy-7-megastigmen-3-one CAS No. 476682-97-0

6,9,10-Trihydroxy-7-megastigmen-3-one

Cat. No. B1157900
CAS RN: 476682-97-0
InChI Key:
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Description

6,9,10-Trihydroxy-7-megastigmen-3-one (also known as 7-hydroxymegastigmen-3-one) is a natural compound that has been studied for its potential applications in both scientific research and therapeutic applications. It is a polyhydroxystilbene, a type of polyphenol found in various plants, including the bark of the magnolia tree. 7-hydroxymegastigmen-3-one has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties, as well as its potential to modulate the immune system.

Scientific Research Applications

  • Isolation and Identification from Natural Sources : This compound has been identified in various natural sources. For instance, it was found in the leaves of Clausena lansium (Zhao et al., 2011), and Cissus quadrangularis (Rao et al., 2009).

  • Potential Therapeutic Applications : Compounds related to 6,9,10-Trihydroxy-7-megastigmen-3-one have been isolated from silkworm droppings and shown to increase the expression of heme oxygenase-1 and SIRT1, which are involved in antioxidant and anti-inflammatory processes (Park et al., 2011).

  • Chemical Characterization and Synthesis : Research has been conducted to understand the formation and synthesis of compounds related to this compound, as seen in studies on damascenone formation (Daniel et al., 2008).

  • Antimicrobial and Antiprotozoal Activities : Megastigmane derivatives from Cissus quadrangularis, including compounds structurally similar to this compound, have been evaluated for their antimicrobial and antiprotozoal activities (Rao et al., 2009).

  • Role in Natural Processes : Research on the formation of damascenone in fruit juices has involved the study of compounds related to this compound, highlighting its role in natural aroma and flavor processes (Skouroumounis et al., 1992).

  • Antioxidant and Anti-inflammatory Properties : A study on Ulva pertusa Kjellman identified a compound similar to this compound that exhibited significant anti-inflammatory properties by down-regulating MAPK and NF-κB pathways (Ali et al., 2016).

properties

IUPAC Name

(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIIJTPCHBVBJO-GKKQKQIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC([C@]1(/C=C/C(CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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